molecular formula C21H16N2O4S B12271277 [3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](3,4-dihydroxyphenyl)methanone

[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](3,4-dihydroxyphenyl)methanone

Cat. No.: B12271277
M. Wt: 392.4 g/mol
InChI Key: LVYPMFUFHCQJHY-UHFFFAOYSA-N
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Description

4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an amino group, a methoxyphenyl group, and a benzene-1,2-diol moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL typically involves multi-step organic reactions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted thienopyridines, quinone derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL is unique due to its specific substitution pattern and the presence of both a thienopyridine core and a benzene-1,2-diol moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H16N2O4S

Molecular Weight

392.4 g/mol

IUPAC Name

[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(3,4-dihydroxyphenyl)methanone

InChI

InChI=1S/C21H16N2O4S/c1-27-13-5-2-11(3-6-13)15-8-7-14-18(22)20(28-21(14)23-15)19(26)12-4-9-16(24)17(25)10-12/h2-10,24-25H,22H2,1H3

InChI Key

LVYPMFUFHCQJHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC(=C(C=C4)O)O)N

Origin of Product

United States

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